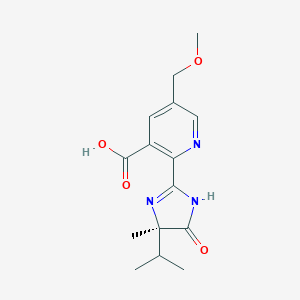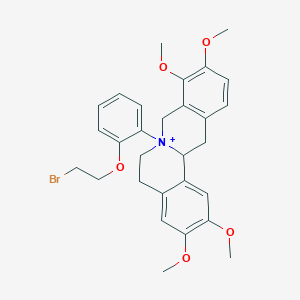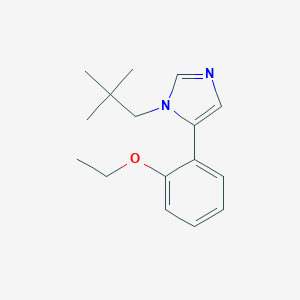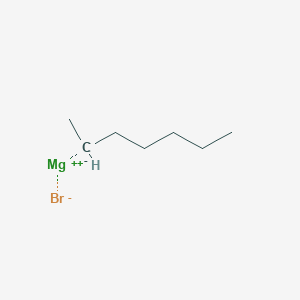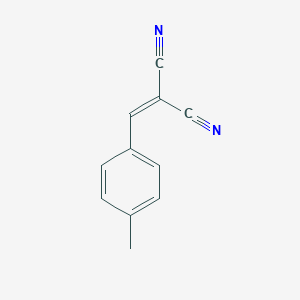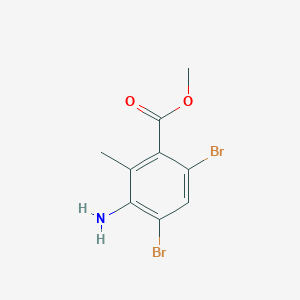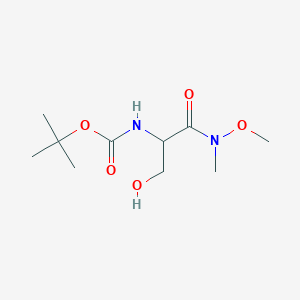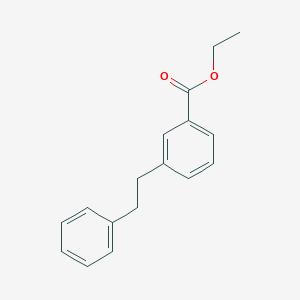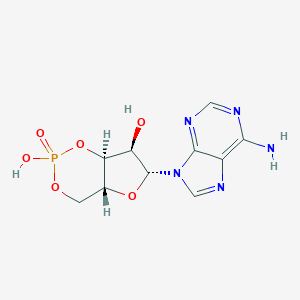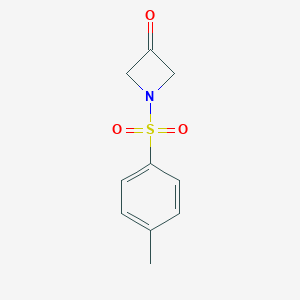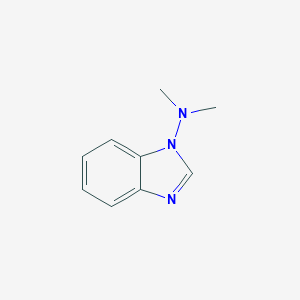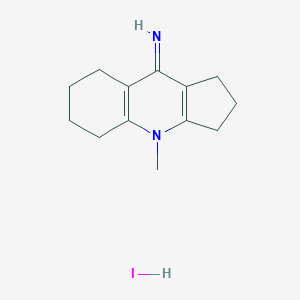
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide, also known as O-2050, is a synthetic compound that belongs to the class of opioids. Opioids are a class of drugs that are used for pain management, and O-2050 is a relatively new compound that has gained attention due to its potential as a painkiller.
Mechanism Of Action
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for pain perception. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This results in the reduction of pain perception.
Biochemical And Physiological Effects
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide has been found to be effective in reducing pain in animal studies. It has also been found to have anti-inflammatory effects. However, it can cause respiratory depression, which is a common side effect of opioids.
Advantages And Limitations For Lab Experiments
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide is a relatively new compound, and its advantages and limitations for lab experiments are still being studied. However, it has been found to be effective in reducing pain without causing significant side effects in animal studies.
Future Directions
There are several future directions for the study of 1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide. One direction is to study its potential as a painkiller in humans. Another direction is to study its potential as an anti-inflammatory agent. Additionally, the side effects of 1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide need to be studied further to determine its safety for human use. Finally, the potential for addiction and abuse of 1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide needs to be studied to determine its potential for abuse.
Synthesis Methods
The synthesis method of 1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide involves the reaction of 4-methylcyclohexanone with a mixture of ammonium acetate and acetic anhydride. This reaction produces 4-methyl-2-cyclohexenone, which is then reacted with aniline and sodium borohydride to produce 1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide. The final product is obtained as a monohydrate salt with iodide.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide has been studied for its potential as a painkiller. In animal studies, it has been found to be effective in reducing pain without causing significant side effects. It has also been studied for its potential as an anti-inflammatory agent.
properties
CAS RN |
125080-90-2 |
|---|---|
Product Name |
1,2,3,4,5,6,7,8-Octahydro-4-methyl-9H-cyclopenta(b)quinolin-9-amine monohydriodide |
Molecular Formula |
C13H19IN2 |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
4-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-imine;hydroiodide |
InChI |
InChI=1S/C13H18N2.HI/c1-15-11-7-3-2-5-9(11)13(14)10-6-4-8-12(10)15;/h14H,2-8H2,1H3;1H |
InChI Key |
WWJMVYZSUNBAIV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCCC2)C(=N)C3=C1CCC3.I |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N)C3=C1CCC3.I |
synonyms |
4-Methyl-9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinoline iodid e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



